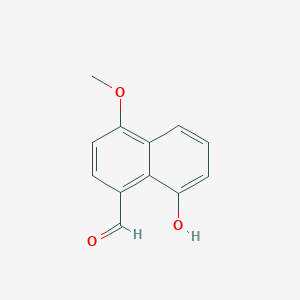![molecular formula C18H19NO3S B274505 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B274505.png)
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone is a chemical compound that has been the subject of significant scientific research in recent years. This compound is commonly referred to as MDI-052, and it has been found to have a range of potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of MDI-052 is not fully understood, but it is believed to involve the inhibition of a group of enzymes called histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression, and their inhibition has been shown to have anti-inflammatory effects. MDI-052 has been found to selectively inhibit a specific type of HDAC, known as HDAC6.
Biochemical and Physiological Effects
MDI-052 has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has also been shown to have anti-cancer effects. It has been found to induce cell death in cancer cells by activating a process known as apoptosis. MDI-052 has also been shown to have neuroprotective effects, and it has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MDI-052 in lab experiments is its selectivity for HDAC6. This selectivity allows researchers to study the specific effects of HDAC6 inhibition without affecting other HDACs. However, one limitation of using MDI-052 is its relatively low potency compared to other HDAC inhibitors. This can make it more difficult to achieve the desired effects in lab experiments.
Future Directions
There are several potential future directions for research on MDI-052. One area of interest is its potential use as a treatment for neurodegenerative diseases. Further research is needed to fully understand its neuroprotective effects and to determine whether it could be an effective treatment for these diseases. Another area of interest is its potential use as an anti-cancer agent. More research is needed to determine the specific mechanisms by which it induces cell death in cancer cells and to determine its potential efficacy in treating different types of cancer. Finally, there is potential for the development of more potent MDI-052 analogs that could be used in lab experiments and potentially in clinical settings.
Synthesis Methods
The synthesis of MDI-052 is a complex process that involves several steps. The starting materials for the synthesis are 2-methyl-1,2,3,4-tetrahydroisoquinoline and 4-methylbenzenesulfonyl chloride. These two compounds are reacted together in the presence of a base to form the intermediate product, 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone. This intermediate product is then purified and isolated using a series of chromatography techniques.
Scientific Research Applications
MDI-052 has been the subject of significant scientific research due to its potential applications in the field of medicine. One of the most promising areas of research is its potential use as an anti-inflammatory agent. Inflammation is a key component of many diseases, including arthritis, asthma, and inflammatory bowel disease. MDI-052 has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response.
properties
Molecular Formula |
C18H19NO3S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-(4-methylphenyl)sulfonylethanone |
InChI |
InChI=1S/C18H19NO3S/c1-13-7-9-16(10-8-13)23(21,22)12-18(20)19-14(2)11-15-5-3-4-6-17(15)19/h3-10,14H,11-12H2,1-2H3 |
InChI Key |
HYXYECJZFFMYEK-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2N1C(=O)CS(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzyl-5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B274422.png)


![ethyl 6-bromo-2-[(diethylamino)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B274432.png)
![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B274435.png)
![1-[2-[(diethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone](/img/structure/B274436.png)
![4-(4-Isopropylphenyl)-5-methyl-pyridazino[4,3-b]indol-3-amine](/img/structure/B274438.png)

![N,N-dimethyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13,15-heptaen-1-amine](/img/structure/B274441.png)




![Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate](/img/structure/B274454.png)